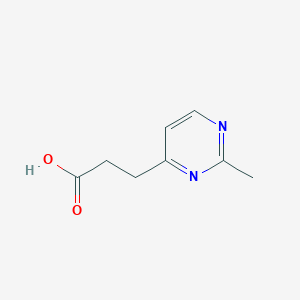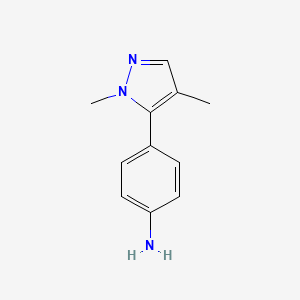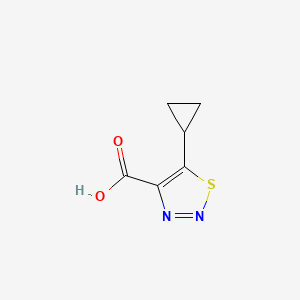![molecular formula C11H8F2N2O2 B1530736 1-[(3,4-二氟苯基)甲基]-1H-吡唑-4-羧酸 CAS No. 1174666-16-0](/img/structure/B1530736.png)
1-[(3,4-二氟苯基)甲基]-1H-吡唑-4-羧酸
描述
The compound “1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-” have been synthesized through various reactions . For instance, the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate has been used to synthesize related compounds .
Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, 3,4-Difluorophenylboronic acid, a related compound, has been used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
科学研究应用
抗真菌应用
该化合物已被合成并在体外菌丝生长抑制试验中针对七种植物病原真菌进行测试 . 结果表明,大多数合成的化合物表现出中等至优异的活性 .
药物化学
该化合物已被用于药物化学领域中抑制c-Met蛋白激酶 . 该蛋白激酶在细胞生长、存活和血管生成中起着至关重要的作用 .
GABA A调节活性
该化合物已显示出GABA A变构调节活性 . GABA A受体是一类对神经递质γ-氨基丁酸(GABA)有反应的受体,GABA是成熟脊椎动物中枢神经系统中的主要抑制性化合物 .
太阳能电池中的应用
该化合物已被掺入聚合物中,用于太阳能电池 . 这种应用利用了该化合物的独特特性来提高太阳能电池的效率 .
BACE-1抑制
该化合物已证明具有BACE-1抑制活性 . BACE-1是一种蛋白酶,参与周围神经细胞髓鞘的形成 .
抗炎应用
该化合物已显示出协同的抗炎活性 . 这使其成为开发新型抗炎药物的潜在候选药物 .
抗增殖应用
该化合物已证明具有抗增殖活性 . 这表明它可能用于治疗以异常细胞增殖为特征的疾病,例如癌症 .
抗菌应用
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound might influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of similar compounds , it can be inferred that this compound might induce a range of molecular and cellular changes.
生化分析
Biochemical Properties
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as succinate dehydrogenase, which is a key enzyme in the mitochondrial electron transport chain . The interaction between 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid and succinate dehydrogenase results in the inhibition of the enzyme’s activity, thereby affecting cellular respiration and energy production .
Cellular Effects
The effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid leads to a decrease in ATP production, which can affect cell proliferation and survival . Additionally, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, leading to enzyme inhibition . This binding interaction is facilitated by the presence of the difluorophenyl and pyrazole moieties, which enhance the compound’s affinity for the enzyme . The inhibition of succinate dehydrogenase results in a cascade of molecular events, including the disruption of the electron transport chain and the induction of oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and can contribute to the observed long-term effects on cells .
Dosage Effects in Animal Models
The effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit succinate dehydrogenase activity . At higher doses, the compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. The inhibition of this enzyme disrupts the tricarboxylic acid cycle and the electron transport chain, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific cellular compartments, such as mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is primarily within the mitochondria, where it interacts with succinate dehydrogenase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular localization is crucial for its activity and function, as it allows the compound to effectively inhibit succinate dehydrogenase and disrupt mitochondrial function .
属性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXODTDKYDNWQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



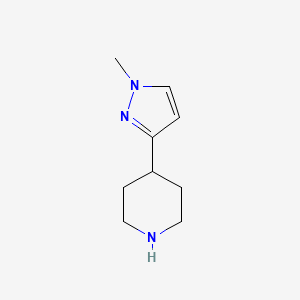

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
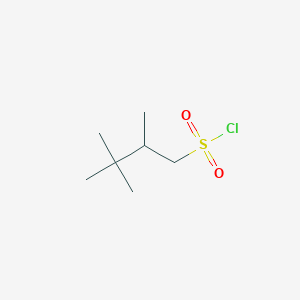

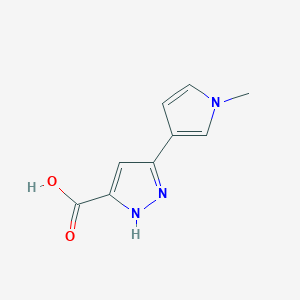

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
